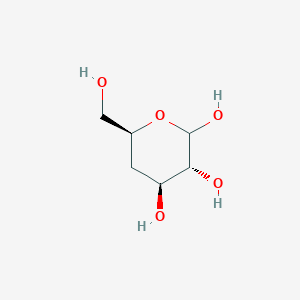
4-Deoxy-d-glucopyranose
描述
4-Deoxy-d-glucopyranose is a derivative of glucose, a fundamental monosaccharide. It is characterized by the absence of a hydroxyl group at the fourth carbon position. This structural modification imparts unique properties to the compound, distinguishing it from its parent molecule, glucose.
作用机制
Target of Action
4-Deoxy-d-glucopyranose primarily targets endoglucanases . Endoglucanases are enzymes that catalyze the hydrolysis of 1,4-beta-D-glycosidic linkages in cellulose . They play a crucial role in the degradation of cellulose, a complex carbohydrate that forms the cell walls of plants .
Mode of Action
It is known that it interacts with its targets, the endoglucanases, possibly inhibiting their activity . This interaction could lead to changes in the structure and function of the endoglucanases, affecting their ability to break down cellulose .
Biochemical Pathways
This compound may affect the biochemical pathways involved in the degradation of cellulose . By inhibiting endoglucanases, it could disrupt the breakdown of cellulose into simpler sugars, affecting energy production and other downstream effects . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with endoglucanases . By potentially inhibiting these enzymes, it could affect the breakdown of cellulose, leading to changes in cellular energy production and other processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules that could interact with this compound or its target enzymes . .
生化分析
Biochemical Properties
4-Deoxy-d-glucopyranose, like its parent compound glucose, can interact with various enzymes, proteins, and other biomolecules. The absence of the hydroxyl group at the 4th position can affect these interactions . For instance, it may alter the binding affinity of the molecule to certain enzymes or proteins, potentially inhibiting or enhancing their activity.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and depend on the specific cell type and context. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may interfere with glucose metabolism by competing with glucose for uptake and utilization within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and other proteins, potentially inhibiting or activating them .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . For instance, it may initially inhibit certain enzymes, but this effect could diminish over time as the compound is metabolized or degraded .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Lower doses may have minimal effects, while higher doses could lead to significant changes in cellular function or even toxic effects . The specific effects can depend on the animal model and the specific experimental conditions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For example, it may compete with glucose in glycolytic pathways, potentially affecting the production of ATP and other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. These include transporters or binding proteins that it interacts with, as well as factors that affect its localization or accumulation . For instance, it may be taken up by cells via glucose transporters, but its distribution within the cell could be affected by its interactions with other molecules .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deoxy-d-glucopyranose typically involves the selective removal of the hydroxyl group at the fourth carbon position. This can be achieved through various chemical reactions, including reduction and substitution reactions. One common method involves the use of deoxygenating agents under controlled conditions to ensure the selective removal of the hydroxyl group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their specificity and efficiency. Enzymes such as dehydratases and reductases are used to catalyze the selective removal of the hydroxyl group. These enzymatic processes are typically carried out in bioreactors under optimized conditions to maximize yield and purity.
化学反应分析
Types of Reactions
4-Deoxy-d-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group at other positions can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-Deoxy-d-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various industrial chemicals.
相似化合物的比较
Similar Compounds
D-Glucopyranose: The parent molecule with a hydroxyl group at the fourth carbon position.
2-Deoxy-d-glucopyranose: Lacks a hydroxyl group at the second carbon position.
3-Deoxy-d-glucopyranose: Lacks a hydroxyl group at the third carbon position.
Uniqueness
4-Deoxy-d-glucopyranose is unique due to the specific absence of the hydroxyl group at the fourth carbon position, which imparts distinct chemical and biological properties. This structural difference affects its reactivity, binding affinity, and overall functionality, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4-,5+,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEMQQHXNOJATE-NSHGFSBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C(C1O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC([C@@H]([C@H]1O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


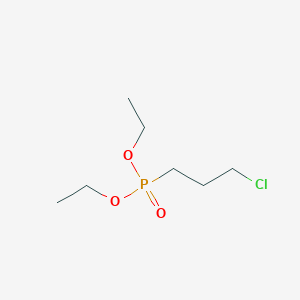
![2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride](/img/structure/B3254175.png)
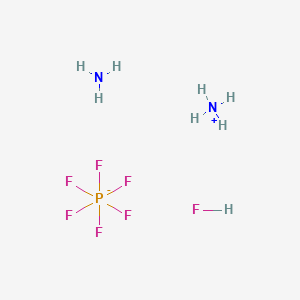
![2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine](/img/structure/B3254187.png)
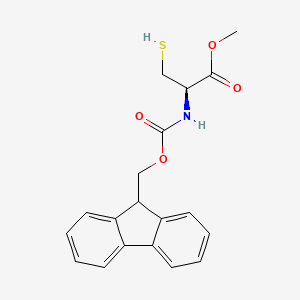
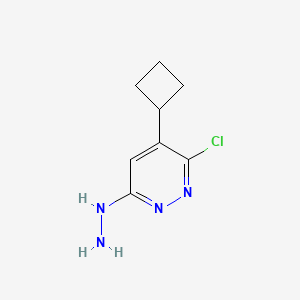
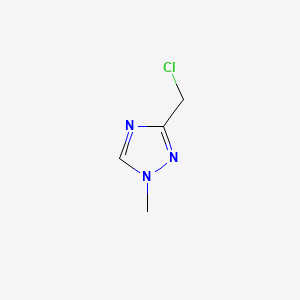
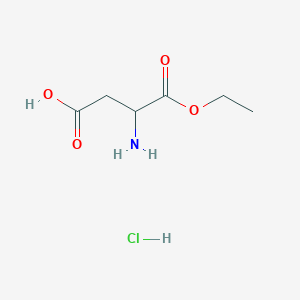
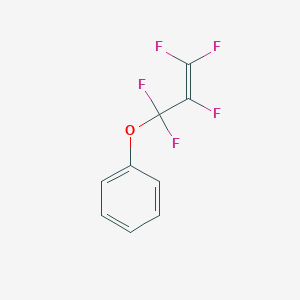
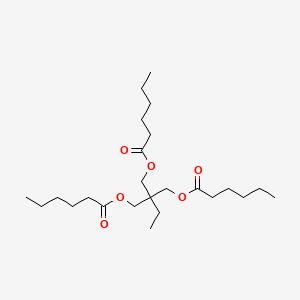
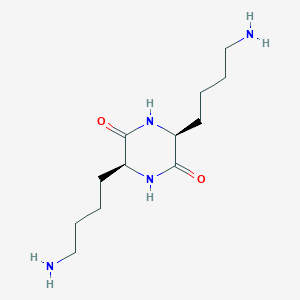
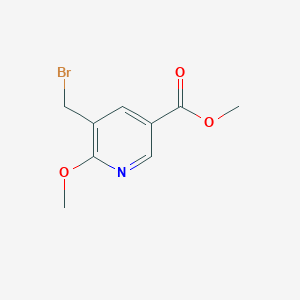
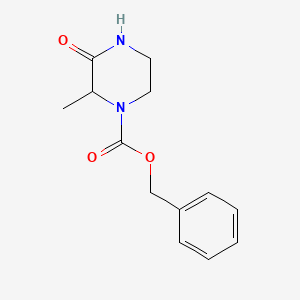
![Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate](/img/structure/B3254256.png)
